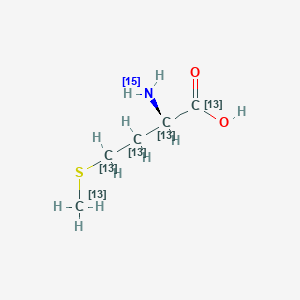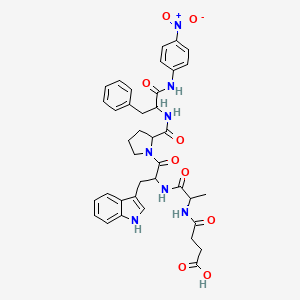
2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile is an organic compound with a complex structure that includes an amino group, an ethylsulfonyl group, a phenyl group, and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the thiophene ring formation, followed by the introduction of the amino group, the ethylsulfonyl group, and the phenyl group. The final step involves the addition of the carbonitrile group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This might include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques.
化学反应分析
Types of Reactions
2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain groups or to convert the compound into a different oxidation state.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or hydrocarbons.
科学研究应用
2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.
相似化合物的比较
Similar Compounds
- 2-Amino-5-(methylsulfonyl)-4-phenylthiophene-3-carbonitrile
- 2-Amino-5-(propylsulfonyl)-4-phenylthiophene-3-carbonitrile
- 2-Amino-5-(butylsulfonyl)-4-phenylthiophene-3-carbonitrile
Uniqueness
2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile is unique due to the specific combination of functional groups it possesses The ethylsulfonyl group, in particular, may impart distinct chemical and physical properties compared to its methyl, propyl, or butyl analogs
属性
分子式 |
C13H12N2O2S2 |
|---|---|
分子量 |
292.4 g/mol |
IUPAC 名称 |
2-amino-5-ethylsulfonyl-4-phenylthiophene-3-carbonitrile |
InChI |
InChI=1S/C13H12N2O2S2/c1-2-19(16,17)13-11(9-6-4-3-5-7-9)10(8-14)12(15)18-13/h3-7H,2,15H2,1H3 |
InChI 键 |
YLPBIZASBRUWIE-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



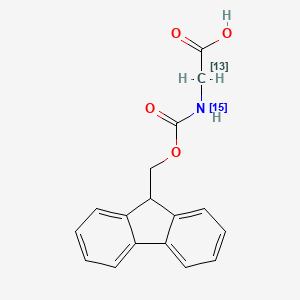
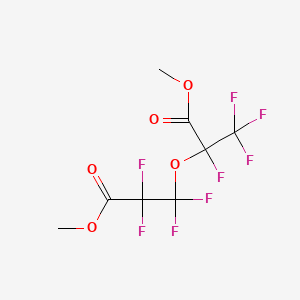

![2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B12061827.png)

![Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione](/img/structure/B12061842.png)
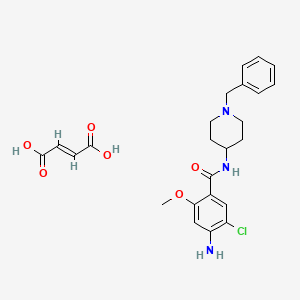
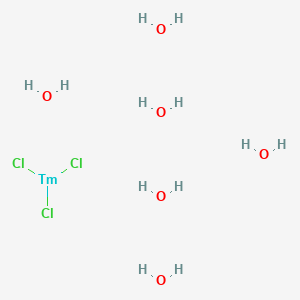
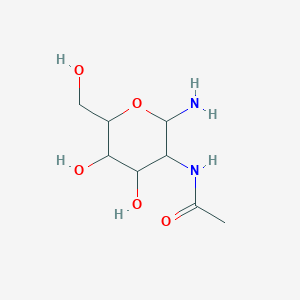

![1,1'-[1,4-Phenylenebis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride hydrate](/img/structure/B12061862.png)
